Itraconazole

Overview

Description

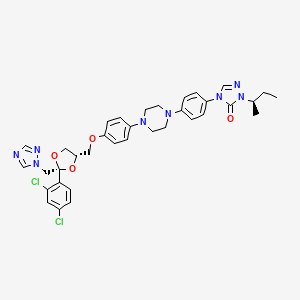

Itraconazole, sometimes abbreviated as ITZ, is an antifungal medication used to treat a number of fungal infections . This includes aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . It may be given by mouth or intravenously . Common side effects include nausea, diarrhea, abdominal pain, rash, and headache . Severe side effects may include liver problems, heart failure, Stevens–Johnson syndrome and allergic reactions including anaphylaxis . It is unclear if use during pregnancy or breastfeeding is safe . It is in the triazole family of medications . It stops fungal growth by affecting the cell membrane or affecting their metabolism .

Molecular Structure Analysis

This compound is a 1:1:1:1 racemic mixture of four diastereomers (two enantiomeric pairs), each possessing three chiral centers . The molecular formula of this compound is C35H38Cl2N8O4 .Chemical Reactions Analysis

This compound has been studied for its interactions with other compounds. For instance, the cocrystallization approach was applied to this compound, leading to the formation of two new solid forms of this compound with 4-aminobenzoic acid and 4-hydroxybenzamide .Physical And Chemical Properties Analysis

This compound is a triazole antifungal agent with a molar mass of 705.64 g·mol −1 . It has a melting point of 165 °C and a solubility in water of 7.8 ± 0.4 × 10 −6 mol/L at pH 1.6 .Scientific Research Applications

Antitumor Activity in Basal Cell Carcinoma

Open-label, Exploratory Phase II Trial of Oral Itraconazole for the Treatment of Basal Cell Carcinoma

this compound has been found to inhibit the Hedgehog signaling pathway, which is crucial in the tumorigenesis of basal cell carcinoma (BCC). An exploratory study showed that this compound could reduce BCC growth in humans by inhibiting cell proliferation and the Hedgehog pathway activity, leading to a reduction in tumor size. This suggests this compound's potential as an anti-BCC agent (Kim et al., 2014).

Repurposing for Prostate Cancer Treatment

Repurposing this compound as a Treatment for Advanced Prostate Cancer

this compound has demonstrated antitumor efficacy in men with metastatic castration-resistant prostate cancer (CRPC), attributed to its inhibition of angiogenesis and the Hedgehog signaling pathway. A randomized phase II study found that high-dose this compound has modest antitumor activity in CRPC patients, providing a basis for its repurposing in cancer treatment (Antonarakis et al., 2013).

Enhancing Antifungal Efficacy through Nanosuspension

This compound IV Nanosuspension Enhances Efficacy through Altered Pharmacokinetics

Formulating this compound as a nanosuspension for intravenous administration has been shown to enhance its antifungal efficacy by altering its pharmacokinetics, allowing for higher dosing and increased tissue drug levels. This could lead to improved outcomes in antifungal therapy (Rabinow et al., 2007).

Inhibition of Cancer Growth via Autophagy Induction

This compound Suppresses the Growth of Glioblastoma through Induction of Autophagy

this compound inhibits the proliferation of glioblastoma cells by inducing autophagy, a process crucial for cellular homeostasis and survival under stress. This indicates its potential as a novel therapeutic strategy for managing glioblastoma, highlighting the drug's versatile pharmacological profile (Liu et al., 2014).

Mechanism of Action

Target of Action

Itraconazole primarily targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound exerts its antifungal activity by inhibiting the synthesis of ergosterol . It forms a complex with the active site, or the haem iron, of the fungal enzyme lanosterol 14α-demethylase . This inhibition blocks the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane, leading to leakage of essential cellular components, and ultimately inhibiting fungal growth and replication .

Biochemical Pathways

The inhibition of ergosterol synthesis leads to an accumulation of 14-methylsterol and depletion of ergosterol in fungal cells . This results in disruptions in membrane structure and function, affecting the stability and activity of many membrane-bound enzymes, and preventing fungal growth .

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by the CYP3A4 enzyme . The major metabolite, hydroxy-itraconazole, reaches higher plasma concentrations than the parent compound and also has considerable antifungal activity . The bioavailability of this compound is approximately 55%, and it is maximal if taken with a full meal . The elimination half-life of this compound is about 21 hours , and it is excreted via the kidneys (35%) and feces (54%) .

Result of Action

The result of this compound’s action is the effective treatment of various fungal infections, including blastomycosis, histoplasmosis, and aspergillosis, in both immunocompromised and non-immunocompromised patients . It is also effective against onychomycosis of the toenail and fingernail due to dermatophytes, and for the treatment of oropharyngeal and esophageal candidiasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound is significantly increased when taken with food . Additionally, the drug’s efficacy can be affected by the patient’s immune status, with immunocompromised patients potentially requiring higher doses or longer treatment durations . Furthermore, the presence of other medications can influence this compound’s action due to potential drug-drug interactions, as this compound is known to inhibit the CYP3A4 enzyme, which is involved in the metabolism of many drugs .

Safety and Hazards

Future Directions

Itraconazole remains an important agent in the prevention and treatment of fungal infection . Recent research works suggest this compound could also be used in the treatment of cancer by inhibiting the hedgehog pathway . There is also ongoing research into repurposing this compound as an anticancer agent .

Biochemical Analysis

Biochemical Properties

Itraconazole mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol . Ergosterol is a vital component of fungal cell membranes. The azole nitrogen atoms in the chemical structure of this compound form a complex with the active site, or the haem iron, of the fungal enzyme to impede its function .

Cellular Effects

This compound has been shown to inhibit the proliferation of certain cancer cells . It can regulate the G1-S transition and induce apoptosis of gastric cancer cells . In esophageal squamous cell carcinoma and adenocarcinoma cell lines, this compound inhibited cell proliferation and induced G1-phase cell-cycle arrest .

Molecular Mechanism

The mechanism of action of this compound is the same as the other azole antifungals: it inhibits the fungal-mediated synthesis of ergosterol, via inhibition of lanosterol 14α-demethylase . This results in the accumulation of lanosterol and 14-methylated sterols, leading to increased permeability of the fungal cell membrane, modified membrane-bound enzyme activity, and dysregulated chitin synthesis .

Temporal Effects in Laboratory Settings

In laboratory studies, this compound has shown a progressive increase in the probability of toxicity with increasing concentrations . The drug-induced changes of oxidative and peroxidative enzyme activities lead to toxic concentrations of hydrogen peroxide developing intracellularly .

Dosage Effects in Animal Models

In animal models, malformations and foetal resorptions were seen in overdose studies . High dosages (40 and 160 mg/kg bw/day for 10 days during their gestational period) have shown evidence of dose-related teratogenic, foetotoxic and maternotoxic effects .

Metabolic Pathways

This compound is extensively metabolized by the liver, predominantly by the CYP3A4 isoenzyme system . It undergoes extensive hepatic metabolism into more than 30 metabolites, including hydroxy-itraconazole, which appears to have in vitro antifungal activity .

Transport and Distribution

This compound is lipophilic and extensively distributed into tissues . Concentrations in the lung, kidney, liver, bone, stomach, spleen, and muscle were found to be two to three times higher than corresponding concentrations in plasma .

Subcellular Localization

It is known that this compound alters O-glycosylation and subcellular localization of CD44, a cell surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Itraconazole involves a multi-step process starting from simple starting materials. The key steps include the formation of the triazole ring, the introduction of the spirocyclic moiety, and the formation of the tetrahydropyran ring.", "Starting Materials": [ "2,4-dichlorobenzoic acid", "3-acetyl-4-(4-hydroxyphenyl)-1-piperazinecarboxylic acid", "2,4-dichlorophenylacetonitrile", "2,4-dichlorophenylacetic acid", "2,4-dichlorobenzoyl chloride", "2,4-dichlorophenyl isocyanate", "2,4-dichlorophenyl hydrazine", "3,5-dimethylpyrazole", "3-chloroperoxybenzoic acid", "triethylamine", "2,4,6-trimethylpyridine", "2,4-dichlorobenzaldehyde", "cyclohexanone", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "methylamine", "acetic anhydride", "sodium hydride", "trimethylsilyl chloride", "trifluoroacetic acid", "2,4-dichlorophenyl isothiocyanate", "2,4-dichlorophenyl acetyl chloride", "triethylorthoformate", "2,4-dichlorophenyl acetonitrile" ], "Reaction": [ "2,4-dichlorobenzoic acid is converted to 2,4-dichlorophenylacetic acid via esterification and hydrolysis reactions.", "2,4-dichlorophenylacetic acid is converted to 2,4-dichlorophenylacetonitrile via reaction with thionyl chloride and subsequent reaction with sodium azide.", "2,4-dichlorophenylacetonitrile is converted to 2,4-dichlorophenyl isocyanate via reaction with triethylamine and phosgene.", "2,4-dichlorophenyl isocyanate is converted to 3,5-dimethyl-4-(4-chlorophenyl)-isoxazole via reaction with 3,5-dimethylpyrazole.", "3-acetyl-4-(4-hydroxyphenyl)-1-piperazinecarboxylic acid is converted to 3-acetyl-4-(4-(2,4-dichlorophenyl)-1,2,3-triazol-1-yl)phenyl-1-piperazinecarboxylic acid via reaction with 2,4-dichlorophenyl hydrazine and triethylorthoformate.", "3,5-dimethyl-4-(4-chlorophenyl)-isoxazole is converted to 2,4-dichlorophenyl hydrazine via reaction with methylamine.", "2,4-dichlorophenyl isocyanate and 2,4-dichlorophenyl hydrazine are reacted to form 3-(2,4-dichlorophenyl)-2,5-dihydro-2,4-dioxo-1H-pyrrole-1-carbonitrile.", "3-acetyl-4-(4-(2,4-dichlorophenyl)-1,2,3-triazol-1-yl)phenyl-1-piperazinecarboxylic acid is converted to 2,4-dichlorophenyl isothiocyanate via reaction with trifluoroacetic acid and thiophosgene.", "2,4-dichlorophenyl isothiocyanate is reacted with cyclohexanone to form 3-(2,4-dichlorophenyl)-2,5-dihydro-2-(1H-imidazol-1-yl)-4-(1-methylpropyl)-2H-pyrrole-1,2-dicarboxylic acid cyclohexylamide.", "3-(2,4-dichlorophenyl)-2,5-dihydro-2-(1H-imidazol-1-yl)-4-(1-methylpropyl)-2H-pyrrole-1,2-dicarboxylic acid cyclohexylamide is converted to 3-(2,4-dichlorophenyl)-2,5-dihydro-4-(1-methylpropyl)-2H-pyrrole-1,2-dicarboxylic acid via reaction with sodium hydride and acetic anhydride.", "3-(2,4-dichlorophenyl)-2,5-dihydro-4-(1-methylpropyl)-2H-pyrrole-1,2-dicarboxylic acid is converted to itraconazole via reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, trimethylsilyl chloride, and 2,4-dichlorobenzaldehyde." ] } | |

CAS RN |

84625-61-6 |

Molecular Formula |

C35H38Cl2N8O4 |

Molecular Weight |

705.6 g/mol |

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31?,35-/m0/s1 |

InChI Key |

VHVPQPYKVGDNFY-WSTHBRJPSA-N |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

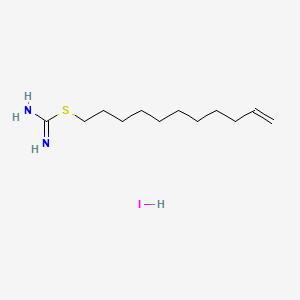

impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. |

SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Appearance |

Solid powder |

Color/Form |

Solid Crystals from toluene |

melting_point |

168-170 166.2 °C |

Other CAS RN |

84625-61-6 84604-65-9 |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Practically insoluble in water and dilute acidic solutions |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Itraconazole, R51211, Orungal, Oriconazole, Sporanox, Itraconazolum, Itraconazol, Itrizole |

vapor_pressure |

2.6X10-20 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

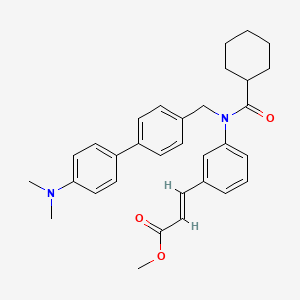

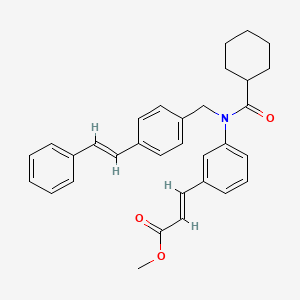

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Itraconazole?

A1: this compound exerts its antifungal activity by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase. [] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. []

Q2: What are the downstream effects of inhibiting lanosterol 14α-demethylase?

A2: Inhibiting lanosterol 14α-demethylase disrupts ergosterol synthesis, leading to the accumulation of 14α-methylated sterol precursors within the fungal cell. [] This accumulation has several detrimental effects on the fungus:

- Membrane Integrity Disruption: The altered sterol composition compromises the integrity and fluidity of the fungal cell membrane. []

- Growth Inhibition: The inability to synthesize ergosterol ultimately inhibits fungal cell growth and replication. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound possesses the molecular formula C35H38Cl2N8O4 and a molecular weight of 705.64 g/mol.

Q4: Are there any specific spectroscopic data available for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic data, high-performance liquid chromatography (HPLC) coupled with various detection techniques like UV [] and fluorescence [] are commonly employed for this compound analysis. Mass spectrometry (MS), particularly in tandem with HPLC (LC-MS/MS), is also frequently used for sensitive quantification. []

Q5: How does the formulation of this compound affect its stability and bioavailability?

A5: this compound exhibits variable bioavailability due to its low aqueous solubility. [] Studies have shown that administering this compound with food can enhance its absorption and bioavailability. [] Developing formulations like nanoparticles [] and transethosomes [] can improve solubility and enhance delivery to target tissues.

Q6: How is this compound metabolized in the body?

A6: this compound undergoes extensive metabolism primarily in the liver by the cytochrome P450 enzyme, specifically CYP3A4. [, ] One major active metabolite is hydroxythis compound, often found in plasma at higher concentrations than the parent drug. [, ]

Q7: How does this compound interact with other drugs that are also metabolized by CYP3A4?

A7: As a potent CYP3A4 inhibitor, this compound can significantly affect the metabolism of co-administered drugs that rely on this enzyme. [, , ] This inhibition can lead to increased plasma concentrations of these drugs, potentially causing adverse effects or toxicity. [, , ] Some notable interactions include:

- Corticosteroids: this compound can increase the levels of inhaled and oral corticosteroids, potentially leading to Cushing's syndrome or adrenal insufficiency. []

- Tacrolimus: Co-administration of this compound can elevate tacrolimus concentrations, increasing the risk of nephrotoxicity. []

- Fexofenadine: this compound can significantly increase the exposure to fexofenadine, even at lower doses. []

Q8: What is the significance of hydroxythis compound in the overall antifungal activity of this compound?

A8: Hydroxythis compound, the major active metabolite, exhibits comparable antifungal activity to this compound in vitro. [, ] Its presence in plasma at higher concentrations than the parent drug contributes significantly to the overall efficacy of this compound treatment. []

Q9: How does this compound compare with other antifungal agents in terms of efficacy against various fungal species?

A9: this compound demonstrates a broad spectrum of activity against various fungal species:

- Aspergillus species: Effective against many Aspergillus species, but resistance has been observed. [, ] Combining this compound with agents like domiphen may combat this resistance. []

- Sporothrix schenckii: Demonstrates efficacy in treating sporotrichosis, although relapse can occur. []

- Cryptococcus neoformans: Effective in inhibiting ergosterol synthesis and exhibits good activity against this species. []

- Dimorphic Fungi: Effective against both yeast and mycelial forms of dimorphic fungi. []

- Zygomycetes & Fusarium species: Generally less active against these fungal groups. [, ]

Q10: What in vivo models are used to study the efficacy of this compound?

A10: Murine models are commonly employed to evaluate this compound efficacy against systemic fungal infections like candidiasis and histoplasmosis. [, ] These models provide valuable insights into the drug's ability to reduce fungal burden and improve survival rates.

Q11: What are the mechanisms of resistance to this compound?

A11: Resistance to this compound can arise through several mechanisms:

- Efflux pump overexpression: Upregulation of drug efflux pumps can actively remove this compound from the fungal cell, reducing its intracellular concentration. []

- Biofilm formation: Fungi within biofilms exhibit reduced susceptibility to antifungal agents, including this compound. []

Q12: What are some strategies employed to enhance the delivery of this compound to target tissues?

A12: Due to its low aqueous solubility, researchers are exploring different drug delivery strategies:

- Nanoparticles: Encapsulating this compound within nanoparticles can improve its solubility and bioavailability, allowing for targeted delivery to specific tissues. []

- Transethosomes: These specialized vesicles can enhance transdermal delivery of this compound, enabling localized treatment of skin infections. []

- Salt Formation & Complexation: Converting this compound into salts and forming inclusion complexes with cyclodextrins like sulfobutyl ether7 β-cyclodextrin (Captisol) can enhance its solubility and dissolution rate. []

Q13: What analytical methods are commonly used to quantify this compound and its metabolites in biological samples?

A13: Several techniques are utilized for this compound quantification:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV [] or fluorescence detection [], is frequently employed for sensitive and specific analysis of this compound in biological matrices.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows for simultaneous quantification of this compound and its metabolites, even at low concentrations. []

- Bioassay: While less common, bioassays can be used to assess the overall antifungal activity of serum samples from this compound-treated individuals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

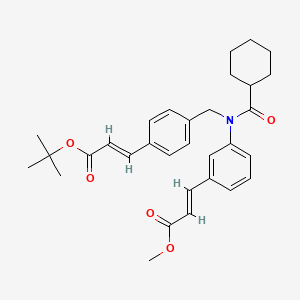

![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)